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molecular formula C10H19NO3S B8376785 Ethyl 4-(2-dimethylaminoethylthio)acetoacetate

Ethyl 4-(2-dimethylaminoethylthio)acetoacetate

Cat. No. B8376785
M. Wt: 233.33 g/mol
InChI Key: VGOXRDFJVAETRB-UHFFFAOYSA-N
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Patent
US04851321

Procedure details

200 ml of acetonitrile was added to 28.3 g of 2-dimethylaminoethanethiol hydrochloride, and after 80 ml of sodium methoxide-containing 28% methyl alcohol solution was added thereto with cooling in an ice bath, 32.9 g of ethyl 4-chloroacetoacetate was dropwise added thereto with cooling in an ice bath. After the dropwise addition, the whole was stirred for 2 hours at 40° C., and then the inorganic salt was separated by filtration and the resulting filtrate was dried under reduced pressure. The oily substance obtained was purified by silica gel column chromatography (with moving phase solvent of chloroform/methyl alcohol, 10/1) to obtain 41.8 g of ethyl 4-(2-dimethylaminoethylthio)acetoacetate. To 23.3 g of the ethyl 4-(2-dimethylaminoethylthio)acetoacetate thus-obtained were added 8.4 g of 3-amino-1,2,4-triazole and 4.0 ml of acetic acid, and the whole was heated under reflux for 4 hours. After the reaction, 100 ml of methyl alcohol was added to the reaction solution and stirred with cooling in an ice bath, and the crystal precipitate was taken out by filtration and recrystallized from 300 ml of methyl alcohol to obtain 10.2 g of the desired product. M.P.: 109°-110° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.Cl.[CH3:5][N:6]([CH3:10])[CH2:7][CH2:8][SH:9].C[O-].[Na+].Cl[CH2:15][C:16](=[O:23])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CO>[CH3:5][N:6]([CH3:10])[CH2:7][CH2:8][S:9][CH2:15][C:16](=[O:23])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
28.3 g
Type
reactant
Smiles
Cl.CN(CCS)C
Step Two
Name
sodium methoxide
Quantity
80 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
32.9 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the whole was stirred for 2 hours at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
the inorganic salt was separated by filtration
CUSTOM
Type
CUSTOM
Details
the resulting filtrate was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily substance obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (with moving phase solvent of chloroform/methyl alcohol, 10/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(CCSCC(CC(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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